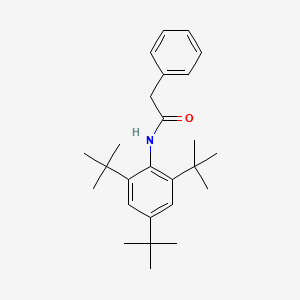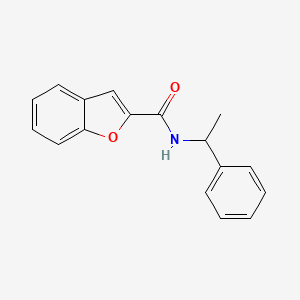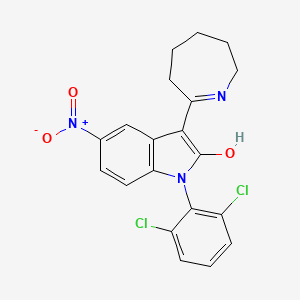
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide, also known as PTBAA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 537.86 g/mol and a melting point of 207-210°C. PTBAA has been found to have various applications in the fields of chemistry, biology, and medicine due to its ability to inhibit certain enzymes and modulate cellular functions.
作用機序
The mechanism of action of 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide involves its ability to bind to specific sites on target enzymes or receptors, thereby inhibiting their activity or modulating their function. This compound has been found to bind to the active site of human leukocyte elastase, a serine protease involved in inflammation and immune response, and inhibit its activity. Similarly, this compound has been shown to bind to the TRPA1 channel and modulate its function by altering its gating properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of human leukocyte elastase, a key enzyme involved in inflammation and immune response. This compound has also been found to modulate the function of the TRPA1 channel, a non-selective cation channel involved in pain and inflammation. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of the NMDA receptor, a glutamate receptor involved in neuronal excitotoxicity.
実験室実験の利点と制限
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes and receptors, allowing for precise modulation of cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound also has some limitations. It may not be effective against all target enzymes or receptors, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research involving 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide. One area of interest is the development of this compound-based inhibitors for the treatment of inflammatory and immune-related diseases. Another area of interest is the investigation of this compound's effects on other ion channels and receptors, such as the TRPV1 channel and the GABA receptor. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases.
合成法
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4,6-tri-tert-butylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with aniline. The final product can be obtained through purification and recrystallization.
科学的研究の応用
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has been widely used in scientific research as a tool to investigate the biochemical and physiological effects of certain enzymes and cellular processes. It has been found to inhibit the activity of various enzymes, including but not limited to, human leukocyte elastase, cathepsin G, and protein kinase C. This compound has also been shown to modulate the function of certain ion channels and receptors, such as the TRPA1 channel and the NMDA receptor.
特性
IUPAC Name |
2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-24(2,3)19-16-20(25(4,5)6)23(21(17-19)26(7,8)9)27-22(28)15-18-13-11-10-12-14-18/h10-14,16-17H,15H2,1-9H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHSCYXQCGTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC(=O)CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)

![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)